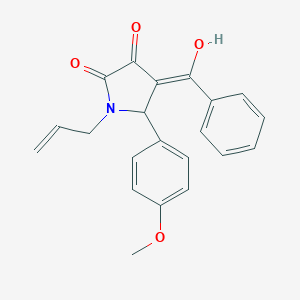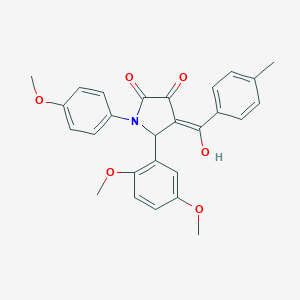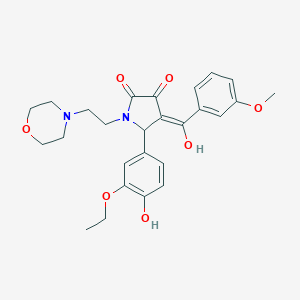
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as ABMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ABMH is a pyrrole derivative that has been synthesized using different methods, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not well understood, but it is believed to involve the inhibition of various enzymes, such as topoisomerase II and DNA polymerase. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. The exact mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one requires further investigation, and its potential targets need to be identified to understand its mode of action.
Biochemical and Physiological Effects
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit various biochemical and physiological effects, such as DNA damage, cell cycle arrest, and ROS generation. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit antifungal and antibacterial activities, which may be due to its ability to inhibit various enzymes involved in cell wall synthesis and DNA replication.
Advantages and Limitations for Lab Experiments
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments, such as its easy synthesis, high purity, and good stability. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is also soluble in various organic solvents, which makes it easy to handle and use in different experiments. However, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations, such as its low water solubility and potential toxicity, which may limit its use in some experiments.
Future Directions
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several potential future directions, such as its use as a building block for the synthesis of various functional materials, such as metal-organic frameworks and porous organic polymers. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can also be used as a key intermediate for the synthesis of various pyrrole derivatives with potential applications in medicinal chemistry. In addition, further studies are required to understand the mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential targets, which may lead to the development of new drugs with improved efficacy and safety.
Conclusion
In conclusion, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using different methods, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several potential future directions, such as its use as a building block for the synthesis of various functional materials and its potential applications in medicinal chemistry. Further studies are required to understand the mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential targets, which may lead to the development of new drugs with improved efficacy and safety.
Synthesis Methods
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using different methods, including the reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate, followed by a Michael addition reaction with allyl bromide and benzoyl chloride. Another method involves the reaction between 4-methoxybenzaldehyde, ethyl acetoacetate, and allyl bromide in the presence of a base, followed by a condensation reaction with benzoyl chloride. The synthesis of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one using these methods has been reported in the literature, and the purity and yield of the compound have been determined using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and porous organic polymers. In organic synthesis, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used as a key intermediate for the synthesis of various pyrrole derivatives.
properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19NO4/c1-3-13-22-18(14-9-11-16(26-2)12-10-14)17(20(24)21(22)25)19(23)15-7-5-4-6-8-15/h3-12,18,23H,1,13H2,2H3/b19-17- |
InChI Key |
UYKVDGJKCUICCP-ZPHPHTNESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CC=C |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)



![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)